Cas no 120086-41-1 (1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline,1,2,3,4-tetrahydro-1,3-dimethyl-
- 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- 1,3-Dimetiq
- CHEMBL22009
- 1,3-Dimethyl-1,2,3,4-tetrahydro-isoquinoline
- Isoquinoline, 1,2,3,4-tetrahydro-1,3-dimethyl-
- EN300-2999745
- SCHEMBL3142111
- OASVVFGGGPJVPM-UHFFFAOYSA-N
- BDBM50017022
- AKOS006373447
- DTXSID90923214
- 120086-41-1
-
- MDL: MFCD18448086
- Inchi: 1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3
- InChI Key: OASVVFGGGPJVPM-UHFFFAOYSA-N
- SMILES: N1C(C)C2C=CC=CC=2CC1C
Computed Properties
- Exact Mass: 161.12055
- Monoisotopic Mass: 161.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2999745-0.05g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-2999745-0.1g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-2999745-0.25g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-2999745-0.5g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-2999745-1.0g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-2999745-2.5g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-2999745-5.0g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-2999745-10.0g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
| Enamine | EN300-2999745-1g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 1g |
$1057.0 | 2023-09-06 | ||
| Enamine | EN300-2999745-5g |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
120086-41-1 | 5g |
$3065.0 | 2023-09-06 |
1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
1,3-Dimethyl-1,2,3,4-Tetrahydroisoquinoline: A Comprehensive Overview
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 120086-41-1) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial domains. This compound belongs to the class of tetrahydroisoquinolines, which are known for their bicyclic framework and potential applications in pharmaceuticals, agrochemicals, and materials science. The tetrahydroisoquinoline core of this molecule provides a rigid and aromatic system that can be further functionalized to explore its diverse chemical reactivity and biological activity.
The synthesis of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied using various methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantioselectivity. For instance, researchers have employed palladium-catalyzed coupling reactions to assemble the tetrahydroisoquinoline skeleton from readily available precursors. These methods not only enhance the scalability of the synthesis but also pave the way for the exploration of its stereochemical properties.
One of the most intriguing aspects of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is its potential as a building block in drug discovery. The compound's ability to act as a ligand in metal-mediated reactions has been exploited to design bioactive molecules with therapeutic potential. Recent studies have demonstrated its role in inhibiting key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The dimethyl substitution on the isoquinoline ring enhances its lipophilicity and improves its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system disorders.
In addition to its pharmaceutical applications, 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has shown remarkable utility in materials science. Its aromaticity and conjugated system make it an excellent candidate for designing organic semiconductors and optoelectronic materials. Researchers have incorporated this compound into polymer frameworks to develop advanced materials with tailored electronic properties. The tetrahydroisoquinoline moiety has been found to significantly improve the charge transport characteristics of these materials.
The environmental impact of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Results indicate that the compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further investigations are required to fully understand its long-term ecological effects.
Looking ahead, the development of novel derivatives of 1,3-dimethyl-1,2,,4-tetrahydroisoquinoline holds great promise for expanding its application scope. Scientists are exploring the incorporation of functional groups such as hydroxyls and fluorines to enhance its bioavailability and selectivity. These modifications could lead to the discovery of new drugs with improved efficacy and reduced side effects.
In conclusion, 1,,dimethyl--tetrahedroisochinoline (CAS No.,,-) is a multifaceted compound with significant potential across various fields. Its unique chemical properties and versatile structure make it an invaluable tool for researchers aiming to address complex scientific challenges. As ongoing studies continue to uncover new insights into its behavior and applications, 1,,dimethyl--tetrahedroisochinoline is poised to play an increasingly important role in advancing modern science and technology.
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